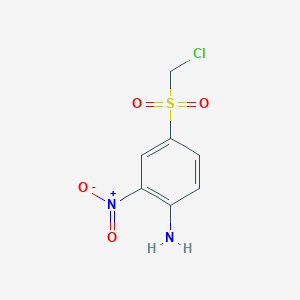
4-(Chloromethanesulfonyl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethanesulfonyl)-2-nitroaniline is an organic compound that features a nitro group, a sulfonyl chloride group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-2-nitroaniline typically involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene to produce chloromethanesulfonyl chloride . This intermediate is then reacted with 2-nitroaniline under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the toxic and corrosive nature of the intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethanesulfonyl)-2-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, alcohols, and thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of sulfonamides, sulfonates, and other derivatives.
Reduction: Conversion to 4-(Chloromethanesulfonyl)-2-aminoaniline.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
4-(Chloromethanesulfonyl)-2-nitroaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Agrochemicals: Utilized in the synthesis of pesticides and herbicides.
Dye Industry: Employed in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(Chloromethanesulfonyl)-2-nitroaniline involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction to form an amine, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the nitro and aniline groups.
4-Nitroaniline: Contains the nitro and aniline groups but lacks the sulfonyl chloride group.
Sulfanilamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
4-(Chloromethanesulfonyl)-2-nitroaniline is unique due to the presence of both a sulfonyl chloride group and a nitro group on the aniline ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
61496-56-8 |
|---|---|
Molecular Formula |
C7H7ClN2O4S |
Molecular Weight |
250.66 g/mol |
IUPAC Name |
4-(chloromethylsulfonyl)-2-nitroaniline |
InChI |
InChI=1S/C7H7ClN2O4S/c8-4-15(13,14)5-1-2-6(9)7(3-5)10(11)12/h1-3H,4,9H2 |
InChI Key |
OSPOBDDKVQGKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCl)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















